N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide, also known as IBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. IBP belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is based on its ability to selectively bind to the adenosine A2A receptor and modulate its signaling pathway. The adenosine A2A receptor is a G protein-coupled receptor that is highly expressed in the brain and is involved in the regulation of dopamine neurotransmission. This compound acts as a competitive antagonist of the adenosine A2A receptor and inhibits its activation by adenosine. This leads to a decrease in the release of dopamine and a reduction in the dopaminergic neurotransmission. This compound has also been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects, depending on the research field and the experimental conditions. In neuroscience, this compound has been found to modulate the dopaminergic neurotransmission and to have neuroprotective effects against oxidative stress and neuroinflammation. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells and to inhibit tumor growth and metastasis. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with diverse biological activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A2A receptor, its diverse biological activities, and its potential as a lead compound for drug discovery. However, this compound also has several limitations, including its low solubility in water and its potential cytotoxicity at high concentrations. These limitations should be taken into account when designing experiments and interpreting the results.
Zukünftige Richtungen
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide, including the following:
1. Development of new derivatives and analogs of this compound with improved pharmacological properties and biological activities.
2. Investigation of the potential therapeutic applications of this compound in neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases.
3. Exploration of the molecular mechanisms underlying the neuroprotective and anticancer effects of this compound.
4. Identification of new targets and signaling pathways modulated by this compound.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the potential of this compound as a research tool and a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide involves the condensation reaction between 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid and 5-aminopentanoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. The resulting product is purified by column chromatography using silica gel and eluted with a mixture of DCM and methanol.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective inhibitor of the adenosine A2A receptor, which is involved in the regulation of dopamine neurotransmission. This compound has also been found to have neuroprotective effects against oxidative stress and neuroinflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated as a potential lead compound for the development of new anticancer drugs. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with diverse biological activities.
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-5-10-17(24)21-18-15-11-14-8-6-7-9-16(14)20-19(15)23(22-18)12-13(2)3/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHKWQRFWVNCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.